2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
Synthesis Analysis
Thiophene-based analogs, such as this compound, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is essential for the compound’s properties and applications .Chemical Reactions Analysis
Thiophene, being a five-membered ring, polymerizes at position 2 and 5 producing directionality in the resulting polymer . When a thiophene monomer is incorporated in a growing polymer chain, the monomer unit can be added either at position 2 (head) or position 5 (tail) first .Scientific Research Applications
Anticonvulsant Activities
Research into the anticonvulsant evaluation of indoline derivatives related to the chemical structure of interest has shown promising results. N-substituted benzothiazole acetamide derivatives have been synthesized and tested for their efficacy against seizures in mice, using models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. The most active compounds demonstrated significant anticonvulsant activity, indicating potential applications in epilepsy treatment. Molecular docking studies have helped establish the interaction of these compounds with sodium channels and GABAA receptors, further supporting their pharmacological potential (Nath et al., 2021).
Antimicrobial Properties
Derivatives structurally related to the chemical compound have been investigated for their antimicrobial properties. Synthesis of oxadiazole and thiazolidinone derivatives has led to compounds with significant antibacterial activity. These studies focus on developing new antimicrobial agents by exploring the structural requirements for pharmacological activity, indicating potential applications in combating bacterial infections (Ramalingam et al., 2019).
Antitumor and Apoptosis-Inducing Activities
Investigations into the antitumor activity of benzothiazole derivatives and apoptosis induction by oxadiazole compounds reveal potential anticancer applications. Some derivatives have shown considerable activity against human tumor cell lines, suggesting the relevance of these chemical structures in developing new anticancer agents. The identification of apoptosis inducers through high-throughput screening assays has led to the discovery of compounds with activity against breast and colorectal cancer cell lines, providing insight into their mechanism of action and potential therapeutic applications (Zhang et al., 2005).
Antioxidant Properties
The synthesis and evaluation of oxadiazole derivatives have also extended to exploring their antioxidant properties. These studies aim to develop compounds with potential therapeutic applications in diseases where oxidative stress plays a significant role. By analyzing the structure-activity relationships, researchers have identified derivatives with notable antioxidant activity, suggesting their potential use in mitigating oxidative damage (Lelyukh et al., 2021).
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3S2/c16-11-6-5-10(27-11)13-21-22-14(24-13)26-7-12(23)20-8-1-3-9(4-2-8)25-15(17,18)19/h1-6H,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBBTOYQLCUFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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